2-氟-4-乙烯基吡啶

描述

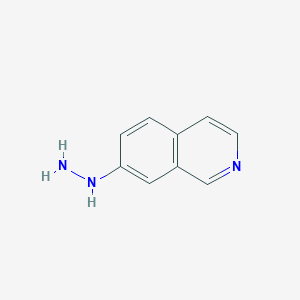

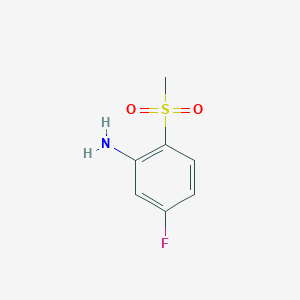

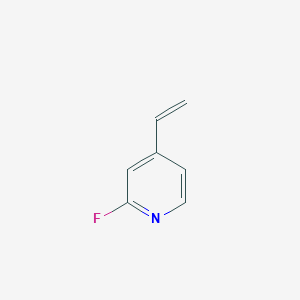

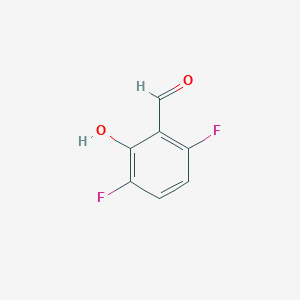

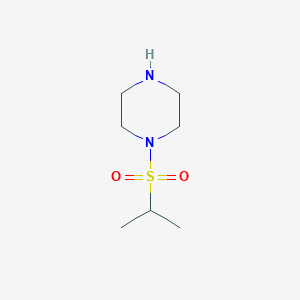

2-Fluoro-4-vinylpyridine is a chemical compound that is part of the pyridine family, characterized by a pyridine ring—a six-membered aromatic ring with one nitrogen atom—substituted with a fluorine atom and a vinyl group at specific positions. This compound is of interest due to its potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 2-fluoro-4-vinylpyridine involves several steps and can be achieved through different pathways. For instance, the synthesis of fluoroalkylated 4-vinylpyridinium chloride oligomers is performed by reacting fluoroalkanoyl peroxides with 4-vinylpyridinium chloride under mild conditions . Another approach to synthesizing fluoropyridines is described where 2-fluoroallylic alcohols are esterified and then transformed through a series of rearrangements, including the Ireland-Claisen and aza-Cope rearrangements, to yield 4-fluoropyridines .

Molecular Structure Analysis

The molecular structure of 2-fluoro-4-vinylpyridine is not directly discussed in the provided papers. However, the structure can be inferred from related compounds. For example, the synthesis of fluoroionophores based on 1-(2-pyridyl)-4-styrylpyrazoles involves the introduction of substituents to the pyridine ring, which affects the photophysical properties of the compounds . The molecular structure of such compounds is crucial for their function, as seen in the selective metal-ion recognition properties of these fluoroionophores.

Chemical Reactions Analysis

2-Fluoro-4-vinylpyridine and its derivatives participate in various chemical reactions. For example, the fluoroalkylated 4-vinylpyridinium chloride oligomers exhibit surfactant properties and can form micelles in aqueous solutions . In another study, poly(4-vinylpyridine) supported acidic ionic liquid is used as a catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, demonstrating the reactivity of vinylpyridine derivatives in cyclocondensation reactions . Additionally, vinyldiazo compounds, which are structurally related to vinylpyridines, are used as radical acceptors in a visible-light-promoted cascade radical cyclization to synthesize 4-fluoroacridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-4-vinylpyridine derivatives are influenced by their molecular structure. For instance, the fluoroionophores exhibit strong blue-light emission with high quantum yields due to intramolecular charge transfer (ICT) phenomena, which are important for their application in metal-ion sensing . The fluoroalkylated 4-vinylpyridinium chloride oligomers are water-soluble and can significantly reduce the surface tension of water, indicating their potential as surfactants . These properties are essential for the practical applications of these compounds in various domains, including material science and medicinal chemistry.

科学研究应用

嵌段共聚物及其多功能性

2-氟-4-乙烯基吡啶与聚合物如聚(2-乙烯基吡啶) (P2VP) 和聚(4-乙烯基吡啶) (P4VP)密切相关,它们在嵌段共聚物的合成和自组装中起着至关重要的作用。这些共聚物由于能够容纳从低分子到纳米粒子的各种化学物质,从而影响材料的性质和相互作用,因此具有广泛的应用。Kennemur (2019) 强调了这些化学物质在现代研究中的多功能性和实用性 (Kennemur,2019)。

在分析化学中的应用

与 2-氟-4-乙烯基吡啶性质相似的聚(乙烯基吡啶) 涂层用于压电石英晶体中以吸附铜,这一过程在分析化学中至关重要。Nomura 和 Sakai (1986) 证明了这些涂层在溶液中测定铜的应用,显示了它们在灵敏和选择性检测方法中的潜力 (Nomura 和 Sakai,1986)。

有机合成中的氟化剂

与 2-氟-4-乙烯基吡啶密切相关的源自 4-乙烯基吡啶的聚合物用作有机合成中的氟化剂非常重要。Olah 等人 (1993) 证明了聚-4-乙烯基吡啶鎓聚(氢氟酸) 在各种氟化反应中的效率,展示了其在复杂有机化合物合成中的多功能性 (Olah、Li、Wang 和 Prakash,1993)。

聚合和材料性能

如 Wang 等人 (2012) 所示,4-乙烯基吡啶(与 2-氟-4-乙烯基吡啶密切相关)的聚合可以通过氢键来控制。这一性质对于合成控制良好的聚(4-乙烯基吡啶)至关重要,它影响各种应用中的材料性能 (Wang、Zhang、Cheng、Zhu、Zhou 和 Zhu,2012)。

在膜技术中的应用

Zhai、Kang 和 Neoh (2003) 探索了将乙烯基吡啶聚合物接枝到膜上会产生 pH 敏感的微滤膜。这些膜在过滤和分离过程中具有重要的意义,突出了 2-氟-4-乙烯基吡啶相关化合物在先进材料应用中的潜力 (Zhai、Kang 和 Neoh,2003)。

未来方向

属性

IUPAC Name |

4-ethenyl-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVZHCAJTSCUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626869 | |

| Record name | 4-Ethenyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-vinylpyridine | |

CAS RN |

552331-57-4 | |

| Record name | 4-Ethenyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Dimethylamino)methyl]phenylboronic acid](/img/structure/B1322475.png)

![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)